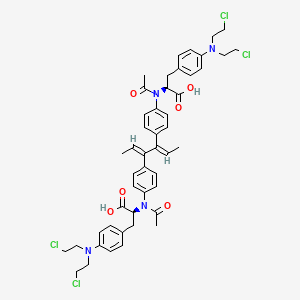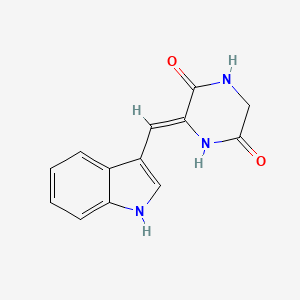
Xtl 51
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xtl 51 is a synthetic chemical compound with the molecular formula C48H54Cl4N4O6 and a molecular weight of 924.78 g/mol . This compound is known for its unique structure, which includes two acetylsarcosyl groups attached to a synestrol backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Xtl 51 involves multiple steps, starting with the preparation of the synestrol backbone. The acetylsarcosyl groups are then introduced through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors and precise control of reaction conditions to ensure consistent quality. The process may include purification steps such as crystallization or chromatography to remove impurities and achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
Xtl 51 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Xtl 51 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in studies of cellular processes and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Xtl 51 involves its interaction with specific molecular targets and pathways within cells. The acetylsarcosyl groups may play a role in modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Xtl 51 can be compared with other similar compounds, such as:
4,4-Bis(acetylsarcosyl)estradiol: Similar in structure but with an estradiol backbone.
4,4-Bis(acetylsarcosyl)diethylstilbestrol: Similar in structure but with a diethylstilbestrol backbone.
The uniqueness of this compound lies in its specific synestrol backbone and the presence of two acetylsarcosyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
91147-86-3 |
|---|---|
Fórmula molecular |
C48H54Cl4N4O6 |
Peso molecular |
924.8 g/mol |
Nombre IUPAC |
(2S)-2-[N-acetyl-4-[(2E,4E)-4-[4-[acetyl-[(1S)-2-[4-[bis(2-chloroethyl)amino]phenyl]-1-carboxyethyl]amino]phenyl]hexa-2,4-dien-3-yl]anilino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C48H54Cl4N4O6/c1-5-43(37-11-19-41(20-12-37)55(33(3)57)45(47(59)60)31-35-7-15-39(16-8-35)53(27-23-49)28-24-50)44(6-2)38-13-21-42(22-14-38)56(34(4)58)46(48(61)62)32-36-9-17-40(18-10-36)54(29-25-51)30-26-52/h5-22,45-46H,23-32H2,1-4H3,(H,59,60)(H,61,62)/b43-5+,44-6+/t45-,46-/m0/s1 |
Clave InChI |
WBDUNKZFMFLSMW-ZNKUYNKLSA-N |
SMILES |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
SMILES isomérico |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)N(C(=O)C)[C@H](C(=O)O)CC2=CC=C(C=C2)N(CCCl)CCCl)\C3=CC=C(C=C3)N(C(=O)C)[C@H](C(=O)O)CC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
CC=C(C1=CC=C(C=C1)N(C(CC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O)C(=O)C)C(=CC)C3=CC=C(C=C3)N(C(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O)C(=O)C |
Sinónimos |
4,4-bis(acetylsarcosyl)synestrol XTL 51 XTL-51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)


![5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-on](/img/structure/B1234227.png)

![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)

![4-nitro-N'-[(thiophen-2-ylacetyl)oxy]benzenecarboximidamide](/img/structure/B1234232.png)
![3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234234.png)

![(2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine](/img/structure/B1234239.png)
